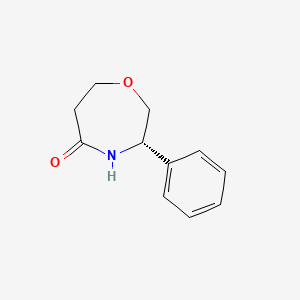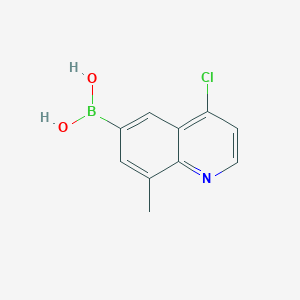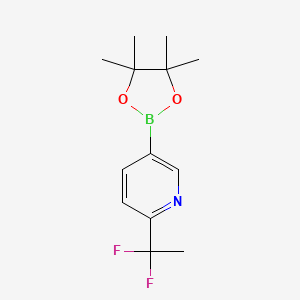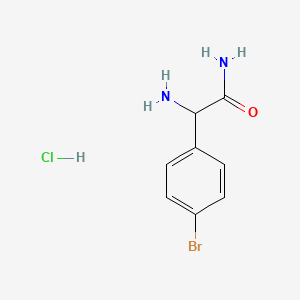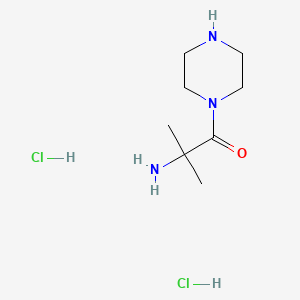
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the cyclization of β-lactams under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl-containing compound, while substitution of the benzyl group could yield a variety of functionalized azetidines .
Aplicaciones Científicas De Investigación
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, which are crucial for its biological activity. The compound can also act as a nucleophile, participating in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Uniqueness
Benzyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C13H18N2O3 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
benzyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-7-6-14-12-8-15(9-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2 |
Clave InChI |
CXIZUYDNLJEOIH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)OCC2=CC=CC=C2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



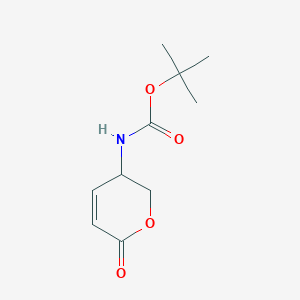
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13460300.png)
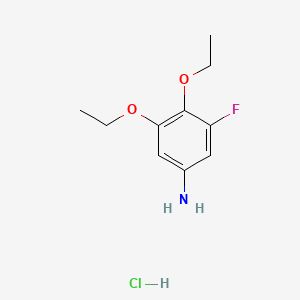

![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
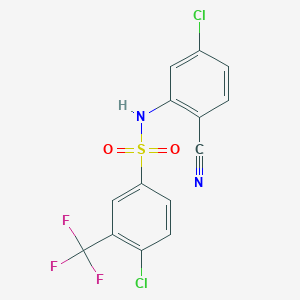

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)
